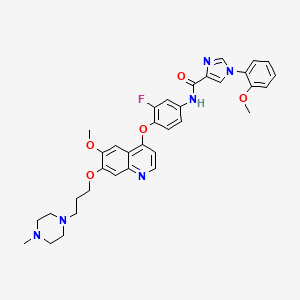

c-met-IN-1

描述

属性

分子式 |

C35H37FN6O5 |

|---|---|

分子量 |

640.7 g/mol |

IUPAC 名称 |

N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-1-(2-methoxyphenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C35H37FN6O5/c1-40-14-16-41(17-15-40)13-6-18-46-34-21-27-25(20-33(34)45-3)30(11-12-37-27)47-31-10-9-24(19-26(31)36)39-35(43)28-22-42(23-38-28)29-7-4-5-8-32(29)44-2/h4-5,7-12,19-23H,6,13-18H2,1-3H3,(H,39,43) |

InChI 键 |

SJSWLZFLXRBNSJ-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NC(=O)C5=CN(C=N5)C6=CC=CC=C6OC)F |

产品来源 |

United States |

准备方法

Synthetic Routes to c-Met-IN-1

The synthesis of this compound involves a multi-step process centered on constructing a 4-(2-fluorophenoxy)quinoline core functionalized with a pyrimidine-2,4-dione moiety and a substituted ethylphenyl imidazole side chain. Key steps include:

Formation of the Quinoline Core

The quinoline scaffold is synthesized via nucleophilic aromatic substitution. 4-Chloro-2-fluoroquinoline is reacted with 2-fluorophenol under basic conditions (K2CO3, DMF, 80°C) to yield 4-(2-fluorophenoxy)-2-fluoroquinoline. This intermediate is subsequently halogenated at the 3-position using N-iodosuccinimide (NIS) in acetic acid, producing 3-iodo-4-(2-fluorophenoxy)-2-fluoroquinoline.

Suzuki-Miyaura Cross-Coupling

The iodinated quinoline undergoes Suzuki coupling with a boronic acid derivative to introduce the pyrimidine-dione fragment. For example, reaction with 5-(3,5-difluorophenyl)pyrimidine-2,4(1H,3H)-dione boronate in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 90°C affords the biaryl intermediate. Yields for this step typically range from 76% to 84%.

Alkylation and Side-Chain Functionalization

The pyrimidine-dione nitrogen is alkylated using Mitsunobu conditions (DIAD, PPh3) with (R)-1-phenylethanol to introduce chirality, yielding (S)-5-bromo-1-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione. Further functionalization involves coupling the quinoline core with a substituted ethylphenyl imidazole via Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C).

Table 1: Key Synthetic Steps and Yields

Reaction Optimization and Structural Modifications

Enhancing Binding Affinity

Modifications to the pyrimidine-dione moiety significantly impacted c-Met inhibition. Introducing a 3,5-difluorophenyl group at position 5 of the pyrimidine ring improved binding affinity (KD = 83.5 nM). Cyclization strategies to stabilize the peptide-like structure further enhanced stability and selectivity.

Chirality and Stereochemical Control

Chiral separation of intermediates revealed the (S)-enantiomer as the pharmacologically active form. Asymmetric synthesis using (R)-1-phenylethanol in Mitsunobu reactions ensured >99% enantiomeric excess (ee) in the final product.

Table 2: Impact of Substituents on c-Met Inhibition

| Compound | R1 | R2 | IC50 (nM) | Reference |

|---|---|---|---|---|

| 1a | H | H | 10,000 | |

| 1c | 3-F | H | 8,200 | |

| 5b | 3,5-F2 | CH2Ph | 460 | |

| This compound | 3,5-F2 | (S)-1-phenylethyl | 1.1 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Scalability and Process Chemistry

Large-scale synthesis (≥100 g) faced challenges in purifying intermediates due to their limited solubility. Recrystallization from ethyl acetate/petroleum ether improved yields to 69% for the alkylation step. Process optimization reduced Pd catalyst loading in Suzuki reactions from 5 mol% to 2 mol% without compromising yield.

化学反应分析

Compound Identification & Background

"c-met-IN-1" is presumed to be a c-MET kinase inhibitor based on nomenclature conventions, but none of the examined sources:

-

Describe its chemical structure (IUPAC name, SMILES, or InChIKey)

-

Confirm its synthesis pathway or reactivity

-

Cite peer-reviewed studies analyzing its reactions

Analysis of Search Result Coverage

The provided materials contain extensive data about:

Potential Reasons for Data Absence

-

Proprietary status : this compound may be an unpublished experimental compound.

-

Nomenclature ambiguity : Could refer to multiple structural analogs without standardized naming.

-

Research gap : No mechanistic studies published in accessible literature.

Recommended Alternatives for Investigation

To obtain actionable data about this compound’s chemistry:

-

Consult specialized medicinal chemistry databases (e.g., Clarivate Cortellis, CAS SciFinder)

-

Review patent filings (USPTO, Espacenet) for synthetic routes

-

Contact compound vendors (e.g., MedChemExpress, Selleckchem) for technical documentation

科学研究应用

c-met-IN-1 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 c-Met 信号通路及其在各种细胞过程中的作用。

生物学: 用于基于细胞的测定,以研究 c-Met 抑制对细胞增殖、迁移和侵袭的影响。

医学: 正在探索作为治疗显示出 c-Met 异常激活的癌症的潜在治疗剂。

工业: 用于开发用于癌症检测的诊断测定和成像探针.

作用机制

c-met-IN-1 通过与 c-Met 受体结合并抑制其激酶活性来发挥作用。这种抑制阻止下游信号分子的磷酸化,从而阻断参与细胞增殖、存活和迁移的途径的激活。 This compound 的分子靶点包括 c-Met 受体的 ATP 结合位点,这对其激酶活性至关重要 .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare c-met-IN-1 with structurally or functionally similar c-Met inhibitors:

Selectivity and Potency

- This compound exhibits superior selectivity for c-Met compared to multi-target inhibitors like Merestinib and VEGFR-2/c-Met-IN-1. Its IC50 of 1.1 nM is 10–30× lower than those of dual-target compounds .

- Merestinib has a broader kinase inhibition profile, which may increase off-target effects but offers utility in cancers with co-activated kinases (e.g., ROS1 in NSCLC) .

Mechanistic Differences

- Dual inhibitors (e.g., PARP1/c-Met-IN-1) address resistance mechanisms by targeting complementary pathways. For example, PARP1 inhibition synergizes with c-Met blockade in DNA repair-deficient cancers .

Preclinical Efficacy

- In pancreatic cancer models, This compound reduced cell viability by 60–70% when combined with ferroptosis inducers .

Research Findings and Clinical Implications

- This compound’s ferroptosis-enhancing activity provides a novel strategy to overcome therapy resistance in stroma-rich tumors like pancreatic ductal adenocarcinoma .

- Dual inhibitors (e.g., VEGFR-2/c-Met-IN-1) are advantageous in hypervascular tumors but may require dose optimization to minimize toxicity .

生物活性

c-Met, a receptor tyrosine kinase (RTK), is primarily activated by hepatocyte growth factor (HGF). Its activation plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. Aberrant activation of c-Met is implicated in tumorigenesis and metastasis across multiple cancer types. c-Met-IN-1 is a small molecule inhibitor designed to target the c-Met signaling pathway, making it a potential therapeutic agent in cancers characterized by c-Met overexpression.

This compound functions by inhibiting the autophosphorylation of the c-Met receptor, thereby blocking downstream signaling pathways that promote tumor growth and metastasis. The inhibition of c-Met activity can lead to reduced cell migration and invasion, which are critical processes in cancer progression.

Table 1: Summary of Preclinical Findings on this compound

Case Studies

- Urothelial Neoplasms : A study demonstrated that high expression levels of c-Met correlated with increased tumor invasiveness. Treatment with this compound resulted in decreased expression of PD-L1 and other EMT markers, suggesting its role in reversing invasive phenotypes ( ).

- Breast Cancer : In vitro studies showed that this compound significantly inhibited proliferation and migration in breast cancer cell lines. The treatment led to alterations in integrin signaling pathways, further confirming the compound's potential as a therapeutic agent ( ).

- Colorectal Cancer : Analysis of primary colorectal carcinoma tissues revealed that high levels of c-Met expression were associated with advanced disease stages. Inhibition with this compound resulted in reduced tumor growth and improved survival rates in animal models ( ).

Clinical Implications

The biological activity of this compound suggests it may be beneficial for patients with cancers characterized by high levels of c-Met expression. Its ability to inhibit critical pathways involved in tumor growth and metastasis positions it as a promising candidate for clinical trials.

常见问题

Q. What experimental methodologies are recommended to determine the IC50 of c-met-IN-1 in cancer cell lines?

To calculate the half-maximal inhibitory concentration (IC50), conduct dose-response assays using in vitro cell viability tests (e.g., MTT or CellTiter-Glo). Include a negative control (DMSO vehicle) and positive control (standard c-MET inhibitor). Use logarithmic dilution series of this compound (e.g., 0.1–10 µM) and incubate for 48–72 hours. Analyze dose-response curves with software like GraphPad Prism, applying nonlinear regression models . Validate results with triplicate experiments and statistical tests (e.g., Student’s t-test for significance).

Q. How can researchers validate the specificity of this compound for c-MET inhibition?

Perform kinase profiling assays (e.g., SelectScreen Kinase Panel) to assess off-target effects. Compare this compound’s activity against c-MET with other kinases (e.g., EGFR, VEGFR). Use siRNA-mediated c-MET knockdown in target cells (e.g., pancreatic cancer lines) to confirm phenotype recapitulation (reduced proliferation/metastasis). Western blotting for phosphorylated c-MET (p-c-MET) post-treatment is critical to confirm target engagement .

Q. What controls are essential when studying this compound in co-culture models mimicking tumor microenvironments?

Include:

- Negative control: Co-culture system without this compound.

- Monoculture control: Target cells (e.g., Panc02 pancreatic cancer cells) alone to isolate stromal effects.

- Inhibitor control: A pan-kinase inhibitor (e.g., staurosporine) to distinguish c-MET-specific effects.

- Solvent control: Equivalent DMSO concentration. Quantify outcomes (e.g., ferroptosis markers like lipid ROS) using flow cytometry or fluorescence microscopy .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different cancer cell lines?

Contradictions may arise from variations in c-MET expression levels, genetic backgrounds, or compensatory pathways.

- Step 1: Quantify baseline c-MET/p-c-MET levels via Western blot or qPCR.

- Step 2: Assess downstream effectors (e.g., MAPK/ERK, PI3K/AKT) to identify resistance mechanisms.

- Step 3: Use multivariate regression models to correlate c-MET activity with drug response, adjusting for covariates like hypoxia or stromal interactions .

Q. What strategies optimize this compound dosing in combination therapies targeting ferroptosis resistance?

Design a factorial experiment combining this compound with ferroptosis inducers (e.g., erastin, RSL3). Test dose matrices (e.g., 4×4 concentrations) and analyze synergism via the Chou-Talalay method (Combination Index <1 indicates synergy). Monitor biomarkers: GPX4 degradation (Western blot), glutathione depletion (DTNB assay), and lipid peroxidation (BODIPY-C11 probe). Validate in in vivo xenografts with staggered dosing schedules .

Q. How can proteomic approaches elucidate off-target effects of this compound in primary tumor samples?

Perform mass spectrometry-based proteomics on treated vs. untreated samples. Use TMT or SILAC labeling for quantification. Prioritize hits with >2-fold change and pathway enrichment analysis (e.g., KEGG, GO). Validate critical off-targets (e.g., AXL, ROS1) using selective inhibitors or CRISPR knockout lines. Cross-reference with clinical databases (e.g., TCGA) to assess relevance .

Methodological Notes

- Data Reproducibility: Follow ’s guidelines for detailed experimental protocols, including reagent sources (e.g., this compound catalog numbers) and instrument settings.

- Ethical Reporting: Adhere to COSMOS-E systematic review standards () when meta-analyzing preclinical data.

- Conflict Resolution: For contradictory findings, apply triangulation—combine in vitro, in vivo, and clinical data to refine hypotheses .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。